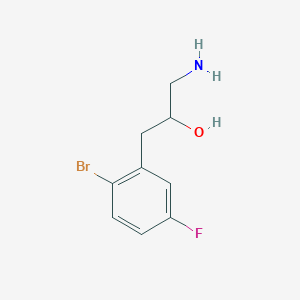
1-((2,5-Dimethylfuran-3-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,5-Dimethylfuran-3-yl)methyl)piperazine is an organic compound with the molecular formula C11H18N2O It is a derivative of piperazine, a heterocyclic amine, and furan, an aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine typically involves the reaction of 2,5-dimethylfuran with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of 2,5-dimethylfuran. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the piperazine ring.
Major Products:
Oxidation: Products may include 2,5-dimethylfuran-3-one derivatives.
Reduction: Products may include 2,5-dimethyltetrahydrofuran derivatives.
Substitution: Products may include N-alkyl or N-acyl derivatives of the piperazine ring.
Aplicaciones Científicas De Investigación
1-((2,5-Dimethylfuran-3-yl)methyl)piperazine has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.
Industry: The compound can be used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine is not well-documented. based on the known properties of piperazine derivatives, it is likely to interact with biological targets such as GABA receptors. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and subsequent physiological effects .
Comparación Con Compuestos Similares
1-(2,5-Dimethylfuran-3-yl)piperazine: This compound is structurally similar but lacks the methyl group on the piperazine ring.
2,5-Dimethylfuran: A simpler compound that forms the basis for the synthesis of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine.
Piperazine: The parent compound, which is widely used in medicinal chemistry.
Uniqueness: this compound is unique due to the presence of both the furan and piperazine rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H18N2O |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-[(2,5-dimethylfuran-3-yl)methyl]piperazine |
InChI |
InChI=1S/C11H18N2O/c1-9-7-11(10(2)14-9)8-13-5-3-12-4-6-13/h7,12H,3-6,8H2,1-2H3 |
Clave InChI |
CTXJIEVPAZCQTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)




amine](/img/structure/B13611459.png)



![6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)
![3-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13611495.png)


